molecular formula C21H47Cl2NO6P2 B13146328 N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate

N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate

Cat. No.: B13146328
M. Wt: 542.5 g/mol
InChI Key: NNORGBNPWULCOJ-UHFFFAOYSA-M
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Description

N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is a complex organic compound that belongs to the class of quaternary ammonium salts. This compound is known for its unique chemical structure, which includes both ammonium and phosphonate groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate typically involves the reaction of N,N-dibutyl-N-methylbutan-1-aminium with a phosphorylating agent such as dichloro(diisopropoxyphosphoryl)methyl chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or crystallization to isolate the desired product. The use of automated systems and real-time monitoring ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dichloro(diisopropoxyphosphoryl)methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding phosphonate oxides.

    Reduction: Formation of reduced phosphonate derivatives.

    Substitution: Formation of substituted phosphonate compounds with various functional groups.

Scientific Research Applications

N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between different phases.

    Biology: Investigated for its potential as a biocide due to its quaternary ammonium structure.

    Medicine: Explored for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized as a surfactant and antistatic agent in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The phosphonate group may also interact with enzymes and proteins, inhibiting their function and contributing to the compound’s antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyltributylammonium bromide
  • Tetrabutylammonium chloride
  • Tetramethylammonium hydroxide

Uniqueness

N,N-Dibutyl-N-methylbutan-1-aminium methyl (dichloro(diisopropoxyphosphoryl)methyl)phosphonate is unique due to its dual functionality, combining both quaternary ammonium and phosphonate groups. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds that may only possess one functional group.

Properties

Molecular Formula

C21H47Cl2NO6P2

Molecular Weight

542.5 g/mol

IUPAC Name

[dichloro-di(propan-2-yloxy)phosphorylmethyl]-methoxyphosphinate;tributyl(methyl)azanium

InChI

InChI=1S/C13H30N.C8H18Cl2O6P2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-6(2)15-18(13,16-7(3)4)8(9,10)17(11,12)14-5/h5-13H2,1-4H3;6-7H,1-5H3,(H,11,12)/q+1;/p-1

InChI Key

NNORGBNPWULCOJ-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.CC(C)OP(=O)(C(P(=O)([O-])OC)(Cl)Cl)OC(C)C

Origin of Product

United States

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